molecular formula C8H6F4O2 B1318720 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol CAS No. 886498-99-3

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1318720
CAS No.: 886498-99-3
M. Wt: 210.13 g/mol
InChI Key: YWURSIMNFATYRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde or 3-Fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Fluoro-4-(trifluoromethoxy)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific applicationThese properties make it a valuable tool in drug design and development, where it can interact with molecular targets such as enzymes, receptors, and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS No. 2737562) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzyl alcohol framework. Its molecular formula is C8H6F4OC_8H_6F_4O, indicating a high degree of fluorination which can influence its biological properties.

PropertyValue
Molecular Weight222.13 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol-Water Partition Coefficient)Not specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl or trifluoromethoxy substituents exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, suggesting that this compound may possess similar activity.

Case Study: Antimicrobial Testing

In a study examining the structure-activity relationship of fluorinated benzyl alcohols, it was found that the introduction of trifluoromethoxy groups significantly increased antimicrobial efficacy against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

Fluorinated compounds are also being investigated for their anticancer properties. The presence of fluorine atoms can modulate the interaction with cancer-related targets, enhancing the efficacy of therapeutic agents.

Research Findings

A recent investigation into fluorinated benzyl derivatives highlighted their potential as inhibitors of cancer cell proliferation. The study reported that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

There is emerging evidence that fluorinated compounds may exhibit neuroprotective effects. The modulation of neurotransmitter systems through specific receptor interactions could lead to therapeutic applications in neurodegenerative diseases.

Experimental Evidence

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Starting Material : Begin with commercially available 4-hydroxybenzyl alcohol.
  • Fluorination : Introduce the trifluoromethoxy group using reagents such as trifluoromethyl iodide.
  • Final Modification : Conduct further reactions (e.g., reduction or substitution) to achieve the desired product.

Table 2: Comparison of Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
3-Fluoro-4-methoxybenzyl alcoholStructureModerate antimicrobial activity
2-Fluoro-5-(trifluoromethoxy)phenolStructureHigh neuroprotective effects

Properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWURSIMNFATYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590635
Record name [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-99-3
Record name 3-Fluoro-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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